n2PuTP
Overview
Description
This compound is characterized by its molecular formula C10H16N5O13P3 and a molecular weight of 507.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2PuTP involves multiple steps, starting with the preparation of 2’-deoxy-2’-fluorouridine. This intermediate is then phosphorylated to produce the triphosphate form. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a suitable base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N2PuTP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized nucleotides, while reduction can produce reduced nucleotides. Substitution reactions can result in the formation of various substituted nucleotides .
Scientific Research Applications
N2PuTP has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the development of antiviral and anticancer agents.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-2’-fluorocytidine-5’-triphosphate (dFCTP)
- 2’-Deoxy-2’-fluoroarabinofuranosylcytosine-5’-triphosphate (F-ara-CTP)
- 2’-Deoxy-2’-fluoroadenosine-5’-triphosphate (dFATP)
Uniqueness
N2PuTP is unique due to its specific fluorine substitution at the 2’ position of the ribose sugar, which enhances its stability and resistance to enzymatic degradation. This makes it particularly effective in inhibiting viral replication and cancer cell proliferation compared to other similar compounds .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H,23,24)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWNZDIFALTTFO-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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